molecular formula C17H18N2O B5794761 N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea

N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea

Cat. No. B5794761
M. Wt: 266.34 g/mol
InChI Key: CQKRZYRIUMXDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops.

Mechanism of Action

N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea acts as a cytokinin, a type of plant hormone that regulates cell division and differentiation. It binds to cytokinin receptors and activates downstream signaling pathways, leading to the promotion of cell division and elongation. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea also stimulates the expression of genes involved in fruit development and ripening.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been shown to increase the activity of enzymes involved in cell division and elongation, such as cellulase and expansin. It also increases the accumulation of sugars, organic acids, and antioxidants in fruits, leading to improved fruit quality. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can also affect the expression of genes involved in stress responses and defense mechanisms in plants.

Advantages and Limitations for Lab Experiments

N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea is a powerful tool for studying plant growth and development in the laboratory. It can be used to induce parthenocarpy, study the effects of cytokinins on cell division and elongation, and investigate the molecular mechanisms of fruit development and ripening. However, N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be expensive and difficult to obtain in large quantities. It also has limited solubility in water, which can affect its effectiveness in some experiments.

Future Directions

There are several directions for future research on N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea. One area of interest is the optimization of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea application methods, such as timing, concentration, and mode of application, to maximize its effects on fruit size, yield, and quality. Another area of interest is the investigation of the molecular mechanisms of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea-induced parthenocarpy and the identification of genes involved in this process. Additionally, the potential use of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea in other crops and its effects on plant-microbe interactions are also areas of interest for future research.

Synthesis Methods

N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 3-methylphenyl isocyanate with 2-cyclopropylphenylamine in the presence of a base or the reaction of 3-methylphenyl isocyanate with cyclopropylphenylamine in the presence of a catalyst. The purity of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be improved by recrystallization or chromatography.

Scientific Research Applications

N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and strawberries. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has also been used to induce parthenocarpy, the development of fruit without fertilization, in various crops.

properties

IUPAC Name

1-(2-cyclopropylphenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-5-4-6-14(11-12)18-17(20)19-16-8-3-2-7-15(16)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRZYRIUMXDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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